molecular formula C19H17F3N6O B2654910 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1021073-41-5

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2654910
CAS No.: 1021073-41-5
M. Wt: 402.381
InChI Key: GFOSAKDGIOVUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a pyridazine core substituted with a pyridin-4-ylamino group and an ethylamine linker. The trifluoromethyl (-CF₃) group at the 2-position of the benzamide moiety enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c20-19(21,22)15-4-2-1-3-14(15)18(29)25-12-11-24-16-5-6-17(28-27-16)26-13-7-9-23-10-8-13/h1-10H,11-12H2,(H,24,27)(H,25,29)(H,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOSAKDGIOVUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of a pyridazinyl intermediate through a cyclization reaction of appropriate precursors under controlled conditions.

    Amination Reaction: The pyridazinyl intermediate is then subjected to an amination reaction with a pyridinylamine derivative to form the desired pyridazinyl-pyridinyl structure.

    Coupling with Benzamide: The final step involves coupling the pyridazinyl-pyridinyl intermediate with a benzamide derivative containing a trifluoromethyl group. This step is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinyl and pyridinyl moieties.

    Reduction: Reduction reactions can occur at the benzamide core, potentially altering the trifluoromethyl group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents such as thionyl chloride (SOCl₂) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the pyridazinyl and pyridinyl moieties.

    Reduction: Reduced forms of the benzamide core, potentially leading to the formation of amines.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets. Some key areas include:

  • Cancer Therapy: The compound has been studied for its inhibitory effects on various kinases involved in cancer progression. For instance, it may act as an inhibitor of receptor-interacting protein kinase 2 (RIPK2), which plays a role in inflammatory responses and cancer cell survival .
  • Inflammatory Diseases: By modulating pathways related to inflammation, this compound may provide therapeutic benefits for conditions such as asthma and rheumatoid arthritis.

Biological Research

In biological studies, the compound serves as a valuable tool for investigating cellular mechanisms. Its interactions with biomolecules can help elucidate:

  • Cell Signaling Pathways: The compound's ability to inhibit specific receptors or enzymes allows researchers to study the downstream effects on cellular signaling, providing insights into disease mechanisms .
  • Drug Development: As a lead compound, it can be modified to enhance efficacy and selectivity against targeted diseases, leading to the development of new drugs.

Case Study 1: Inhibition of RIPK2

A recent study focused on the synthesis and evaluation of this compound as a selective RIPK2 inhibitor. The findings indicated that this compound exhibited potent inhibition of RIPK2 activity in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases and certain cancers .

Case Study 2: Structure-Activity Relationship (SAR)

Research exploring the structure-activity relationship of similar benzamide derivatives revealed that modifications in the trifluoromethyl group significantly affected binding affinity and selectivity for various receptors. This highlights the importance of chemical structure in determining biological activity and therapeutic potential .

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl group and the pyridazinyl-pyridinyl structure may enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide with structurally related compounds from the evidence, focusing on molecular properties, substituents, and synthesis outcomes:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Synthetic Precursors Reference
This compound C₁₉H₁₇F₃N₆O 414.37 Not reported Pyridazine, pyridin-4-ylamino, -CF₃ benzamide Not specified in evidence N/A
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) C₂₈H₂₄ClF₃N₄O₃ 530.52 241–242 Piperazine, chloro-CF₃ benzoyl, pyridin-2-yl 4-[6-(Acetylamino)pyridin-3-yl]benzoic acid + 1-[4-chloro-3-(CF₃)benzoyl]piperazine
N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d) C₂₇H₂₅N₅O₄ 458.51 207–209 Piperazine, 3-methoxybenzoyl, pyridin-2-yl 4-[6-(Acetylamino)pyridin-3-yl]benzoic acid + 1-(3-methoxybenzoyl)piperazine
2,2-dimethyl-N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}propanamide (8e) C₃₁H₃₁F₃N₄O₃ 538.60 190–193 Piperazine, -CF₃ benzoyl, bulky 2,2-dimethyl group 4-{6-[(2,2-Dimethylpropanoyl)amino]pyridin-3-yl}benzoic acid + 1-[3-(CF₃)benzoyl]piperazine
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide C₁₆H₁₆F₃N₃O 323.31 Not reported Pyridin-2-yl, -CF₃, dimethylamino, N-methyl Not specified

Key Observations:

Structural Variations :

  • The target compound’s pyridazine core distinguishes it from piperazine-linked analogs (e.g., 8b, 8d) and pyridin-2-yl derivatives (e.g., compound in ).
  • The ethylamine linker in the target compound may enhance flexibility compared to rigid piperazine spacers in analogs .

Physicochemical Properties :

  • Melting points for piperazine-linked analogs (e.g., 8b: 241–242°C) suggest higher crystallinity than compounds with bulkier substituents (e.g., 8e: 190–193°C) .
  • The -CF₃ group is prevalent across all compounds, likely improving metabolic stability and target binding .

Synthetic Complexity :

  • Piperazine-linked analogs (8b, 8d, 8e) require multi-step coupling of benzoic acid derivatives with substituted piperazines, whereas the target compound’s synthesis might involve pyridazine-amine coupling .

Research Findings and Implications

  • Pyridinyl Derivatives : The compound in (C₁₆H₁₆F₃N₃O) shares a -CF₃ benzamide motif with the target molecule, suggesting shared SAR (structure-activity relationship) principles for solubility and potency.

Biological Activity

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide, also referred to as NSC 745834, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic implications based on diverse sources.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H17F3N6O2SC_{18}H_{17}F_3N_6O_2S, with a molecular weight of 438.4 g/mol. The compound features a complex structure that includes a trifluoromethyl group, a pyridazinyl moiety, and an amide linkage which are crucial for its biological activity .

The synthesis typically involves several steps:

  • Formation of Pyridazinyl Intermediate : This is achieved by reacting 4-aminopyridine with appropriate reagents.
  • Coupling Reactions : The pyridazinyl intermediate is coupled with various derivatives to form the final compound, often using coupling agents like EDCI and HOBt to facilitate amide bond formation.

This compound has been studied for its potential as a kinase inhibitor , particularly targeting receptor tyrosine kinases involved in cancer progression. The compound's selectivity for certain kinases may reduce side effects commonly associated with broader-spectrum inhibitors .

Inhibition of Phosphodiesterase 4 (PDE4)

Research indicates that this compound exhibits significant inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme implicated in various inflammatory processes. By inhibiting PDE4, the compound increases levels of cyclic adenosine monophosphate (cAMP), which can modulate immune responses and has therapeutic implications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies and Research Findings

  • In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Toxicity Assessments : Toxicity studies conducted on zebrafish embryos have shown that while the compound exhibits promising biological activity, it also necessitates careful evaluation for potential developmental toxicity .
  • Comparative Analysis : A comparative study involving other similar compounds indicated that this compound displayed superior activity against certain kinase targets compared to traditional inhibitors like imatinib, highlighting its potential for further development in targeted therapies .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Kinase Inhibition Selective inhibition of receptor tyrosine kinases
PDE4 Inhibition Increased cAMP levels; implications for inflammation
Anticancer Potential Inhibitory effects on cancer cell proliferation
Developmental Toxicity Evaluated using zebrafish embryo models

Q & A

Q. Core methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of pyridazine and benzamide groups .
  • LC-MS : Validates molecular weight (e.g., [M+H]+^+ peak) and purity. For example, a related compound showed [M+H]+^+ = 475.42 (calc. 475.08) .
  • HPLC : Quantifies purity (>95% for research-grade material) using reverse-phase C18 columns and acetonitrile/water gradients .
    Advanced adjuncts : High-resolution mass spectrometry (HRMS) for exact mass confirmation and X-ray crystallography for structural elucidation in target-bound states .

Advanced: How can reaction conditions be optimized for scale-up synthesis?

Q. Strategies :

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., benzoylation) .
  • Catalyst screening : Palladium or copper catalysts for C-N coupling steps to enhance yield (e.g., from 42% to >70% in related syntheses) .
  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
    Case study : A scaled-up synthesis of a similar benzamide achieved 83% yield using HOBt/EDC coupling in DMSO at 20°C for 20 hours .

Advanced: What methodologies assess this compound’s kinase inhibitory activity?

Q. In vitro assays :

  • Kinase profiling : Use recombinant kinases (e.g., JAK2, EGFR) in ATP-competitive assays with 33^{33}P-ATP or fluorescence-based substrates .
  • IC50_{50} determination : Dose-response curves (0.1–10 μM range) to quantify potency. For example, a trifluoromethyl-benzamide analog showed IC50_{50} = 4 μM against DYRK1A .
    Cellular assays :
  • Western blotting : Measure phosphorylation inhibition of downstream targets (e.g., STAT3 for JAK2 inhibitors) .
  • SAR studies : Modify the pyridazine or benzamide substituents to correlate structural changes with activity .

Advanced: How do computational models aid in SAR analysis?

Q. Approaches :

  • Molecular docking : Predict binding poses in kinase ATP pockets (e.g., using AutoDock Vina). The trifluoromethyl group often enhances hydrophobic interactions .
  • QSAR models : Machine learning (e.g., random forest) to link substituent properties (logP, polar surface area) with bioactivity .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS software) .
    Example : A benzamide analog’s IC50_{50} improvement from 10 μM to 0.5 μM was guided by computational predictions of pyridazine nitrogen basicity .

Advanced: What strategies resolve contradictions in biological data across studies?

Q. Root causes :

  • Assay variability : Differences in kinase isoforms or ATP concentrations (e.g., 1 mM vs. 10 μM ATP) .
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
    Mitigation :
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus targets .
  • Orthogonal assays : Confirm enzyme inhibition with cellular thermal shift assays (CETSA) or SPR binding kinetics .

Advanced: How is metabolic stability evaluated for this compound?

Q. In vitro models :

  • Liver microsomes : Incubate with human/rat microsomes and NADPH to measure t1/2_{1/2}. The trifluoromethyl group often reduces oxidative metabolism .
  • CYP inhibition screening : Fluorescent probes for CYP3A4/2D6 to assess drug-drug interaction risks .
    In silico tools :
  • ADMET predictors : Software like ADMET Predictor or SwissADME estimates metabolic hotspots (e.g., ethylenediamine linker susceptibility) .

Advanced: What are the challenges in crystallizing this compound for structural studies?

Q. Key issues :

  • Flexibility : The ethylenediamine linker and pyridazine ring introduce conformational heterogeneity .
  • Solubility : Low aqueous solubility (common with trifluoromethyl groups) complicates crystallization .
    Solutions :
  • Co-crystallization : Add kinase domains (e.g., JAK2) to stabilize binding conformations .
  • Cryo-EM : For membrane-bound targets, single-particle analysis achieves sub-3Å resolution without crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.